Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-depth Technical Guide on the Synthesis Pathway of Bisdesethylchloroquine
Abstract
Bisdesethylchloroquine, the N,N-didealkylated metabolite of the renowned antimalarial drug chloroquine, is a compound of significant interest in metabolic studies and drug discovery programs.[1][2] Understanding its synthesis is crucial for researchers developing novel chloroquine analogs and for toxicological and pharmacological profiling. This guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for bisdesethylchloroquine, intended for an audience of researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Introduction: The Significance of Bisdesethylchloroquine
Chloroquine, a cornerstone in the treatment of malaria for decades, undergoes extensive metabolism in the human body.[3][4] This biotransformation primarily occurs in the liver via cytochrome P450 enzymes, leading to the formation of active metabolites, including desethylchloroquine and bisdesethylchloroquine.[3][5][6][7] Bisdesethylchloroquine, characterized by the complete removal of the two ethyl groups from the terminal nitrogen of the side chain, represents a key endpoint in the metabolic cascade of chloroquine.[8] The synthesis of this metabolite is paramount for its use as an analytical standard in pharmacokinetic and pharmacodynamic studies, as well as for investigating its intrinsic biological activity.[9][10][11]
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of bisdesethylchloroquine (I) suggests a convergent synthetic strategy. The primary disconnection is at the C4 position of the quinoline ring and the secondary amine of the side chain, leading to two key precursors: 4,7-dichloroquinoline (II) and 1,4-pentanediamine (III). This approach is a well-established method for the synthesis of 4-aminoquinoline derivatives.[12][13][14][15][16]
Diagram 1: Retrosynthetic Analysis of Bisdesethylchloroquine
A retrosynthetic approach to bisdesethylchloroquine highlights the key precursors.
The forward synthesis, therefore, involves the nucleophilic aromatic substitution of the highly reactive chlorine atom at the C4 position of 4,7-dichloroquinoline with the primary amino group of 1,4-pentanediamine.
Experimental Section: A Step-by-Step Synthesis Protocol
This section details a robust, field-proven protocol for the synthesis of bisdesethylchloroquine. The causality behind each step is explained to provide a comprehensive understanding.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4,7-Dichloroquinoline | ≥98% | Sigma-Aldrich | Key aromatic precursor. |
| 1,4-Pentanediamine | ≥97% | TCI Chemicals | Aliphatic side chain precursor. |
| Phenol | ACS Grade | Fisher Scientific | Solvent and catalyst. |
| Hydrochloric Acid (HCl) | 37% | VWR | For salt formation and purification. |
| Sodium Hydroxide (NaOH) | Pellets | EMD Millipore | For basification. |
| Dichloromethane (DCM) | HPLC Grade | Avantor | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics | Drying agent. |
Synthesis of Bisdesethylchloroquine (I)
The core of the synthesis is the condensation reaction between 4,7-dichloroquinoline and 1,4-pentanediamine. The use of phenol as a solvent and catalyst is a classic and effective method for this type of reaction, as it facilitates the displacement of the C4-chloro substituent.
Diagram 2: Synthetic Pathway to Bisdesethylchloroquine
The condensation reaction of 4,7-dichloroquinoline and 1,4-pentanediamine.
Step-by-Step Protocol:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,7-dichloroquinoline (5.0 g, 25.2 mmol) and phenol (25 g). Heat the mixture to 90-100 °C until the phenol melts and the 4,7-dichloroquinoline dissolves completely.
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Rationale: Phenol acts as both a solvent and a proton source to activate the quinoline ring, facilitating the nucleophilic attack.
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Addition of Diamine: To the hot solution, add 1,4-pentanediamine (3.1 g, 30.3 mmol, 1.2 equivalents) dropwise over 15 minutes.
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Rationale: A slight excess of the diamine is used to ensure the complete consumption of the starting quinoline and to account for any potential side reactions.
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Reaction: Heat the reaction mixture to 120-130 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
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Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.
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-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Add a 10% aqueous solution of sodium hydroxide (50 mL) to neutralize the phenol and any excess acid. Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Rationale: Basification is crucial to deprotonate the product and make it soluble in the organic solvent for extraction.
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Purification: Combine the organic extracts and wash them with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bisdesethylchloroquine as a viscous oil.
Characterization
The identity and purity of the synthesized bisdesethylchloroquine should be confirmed using standard analytical techniques:
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¹H NMR (Nuclear Magnetic Resonance): To confirm the chemical structure by analyzing the proton signals.
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¹³C NMR: To verify the carbon framework of the molecule.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Trustworthiness and Self-Validating Systems
The described protocol incorporates self-validating checkpoints. The progress of the reaction is monitored by TLC, which provides a clear indication of the consumption of starting materials and the formation of the product. The purification steps are designed to remove unreacted starting materials and by-products effectively. The final characterization by multiple spectroscopic and chromatographic techniques ensures the identity and purity of the synthesized bisdesethylchloroquine, providing a high degree of confidence in the experimental outcome.
Conclusion
This technical guide outlines a reliable and well-reasoned synthetic pathway for bisdesethylchloroquine. By understanding the rationale behind each step, from the choice of starting materials to the specific reaction conditions and purification procedures, researchers can confidently synthesize this important metabolite for their studies. The principles and techniques described herein are also applicable to the synthesis of a broader range of 4-aminoquinoline derivatives, making this guide a valuable resource for drug discovery and development professionals.
References
-
Biot, C., et al. (1999). Synthesis and antimalarial activity in vitro of potential metabolites of ferrochloroquine and related compounds. Bioorganic & Medicinal Chemistry, 7(12), 2843-2847. [Link]
-
De, D., et al. (2014). Synthesis of Chiral Chloroquine and Its Analogues as Antimalarial Agents. PubMed. [Link]
-
Ducharme, J., & Farinotti, R. (1996). Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements. Clinical Pharmacokinetics, 31(4), 257-274. [Link]
-
Kaur, K., et al. (2010). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. PubMed Central. [Link]
-
Kumar, A., et al. (2018). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Antimicrobial Agents and Chemotherapy, 63(1), e01597-18. [Link]
-
Penna-Coutinho, J., et al. (2011). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PubMed Central. [Link]
-
Projean, D., et al. (2003). In vitro metabolism of chloroquine: Identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. Drug Metabolism and Disposition, 31(6), 748-754. [Link]
-
ResearchGate. (n.d.). In vitro metabolism of chloroquine: Identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. [Link]
-
Tian, L., et al. (2013). Synthesis of deuterium labelled chloroquine, hydroxychloroquine and their metabolites. Journal of Chemical and Pharmaceutical Research, 5(10), 396-401. [Link]
-
Wu, R., et al. (2012). Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 55(6), 231-239. [Link]
-
National Center for Biotechnology Information. (n.d.). Bisdesethylchloroquine. PubChem Compound Database. [Link]
-
Adelusi, S. A., & Salako, L. A. (1982). Distribution and Urinary Excretion of the Desethylmetabolites of Chloroquine in the Rat. Xenobiotica, 12(5), 321-327. [Link]
-
Ansari, A. M., & Craig, J. C. (1994). Metabolites of chloroquine: some observations on desethylchloroquine and N-acetyldesethylchloroquine. Journal of Pharmaceutical Sciences, 83(7), 1040-1042. [Link]
-
CUNY Academic Works. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Strains of Plasmodium falciparum. [Link]
-
PDXScholar. (2016). Design and Synthesis of Novel Chloroquine-based Antimalarials. [Link]
-
ResearchGate. (2015). Synthesis of New Chloroquine Derivatives as Antimalarial Agents. [Link]
-
PubMed Central. (2021). Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents. [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroquine. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Chemical structure of (A) Chloroquine, (B) Desethylchloroquine and (C) Hydroquinidine. [Link]
-
National Center for Biotechnology Information. (n.d.). (+-)-Desethylchloroquine. PubChem Compound Database. [Link]
Sources
- 1. Bisdesethylchloroquine | C14H18ClN3 | CID 122672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bisdesethylchloroquine Hydrochloride 95 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 3. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Distribution and urinary excretion of the desethylmetabolites of chloroquine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Metabolites of chloroquine: some observations on desethylchloroquine and N-acetyldesethylchloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of chiral chloroquine and its analogues as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
